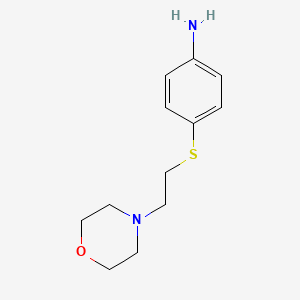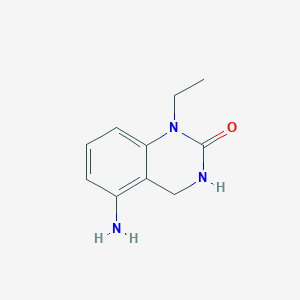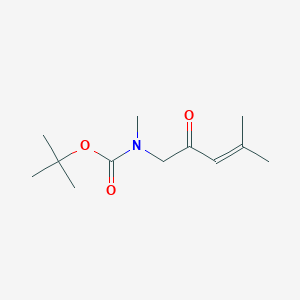
2-(Hept-1-YN-1-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hept-1-YN-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-YN-1-YL)thiophene typically involves the reaction of thiophene with hept-1-yne under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hept-1-YN-1-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Applications De Recherche Scientifique
2-(Hept-1-YN-1-YL)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(Hept-1-YN-1-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules. In material science, its electronic properties are exploited in the design of organic semiconductors and other electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a five-membered ring containing one sulfur atom.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
2-(Thiophen-2-yl)ethyne: A similar compound with an ethynyl group attached to the thiophene ring.
Uniqueness
2-(Hept-1-YN-1-YL)thiophene is unique due to its hept-1-yn-1-yl substituent, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and molecules with specific properties .
Propriétés
Numéro CAS |
64146-58-3 |
|---|---|
Formule moléculaire |
C11H14S |
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
2-hept-1-ynylthiophene |
InChI |
InChI=1S/C11H14S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-5H2,1H3 |
Clé InChI |
RNAJSUMFXRLJEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)




![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)
![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)


![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)

![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)

